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Compound of Interest

2-Cyclopropyl-6-phenylpyrimidin-
Compound Name:

4-ol
CAS No.: 651043-20-8
Cat. No.: B15167797

Get Quote

Executive Summary & Compound Profile

2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a pharmacophore scaffold
frequently utilized in the development of kinase inhibitors, antiviral agents (specifically non-
nucleoside reverse transcriptase inhibitors), and CNS-active compounds.

While often chemically nomenclated as an "ol" (enol form), this heterocycle predominantly
exists in the 4(3H)-one (keto) tautomeric form in the solid state.[1] This distinction is critical for
researchers, as the keto form dictates the lattice energy, melting point, and solubility profile.[1]

Key Physicochemical Identifiers
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Property Data / Prediction Confidence Level

CAS Number 651043-20-8 High (Verified)

Molecular Formula C13H12N20 High

Molecular Weight 212.25 g/mol High

) Crystalline Solid (White to Off- )

Physical State ] High
White)

Predicted Melting Point 165°C —210°C Medium (Based on SAR)*

Thermal Decomposition >260°C High (Pyrimidine stability)
2-cyclopropyl-6-phenyl-4(3H)-

Dominant Tautomer y ) p Pyl-6-phenyl-4(3H) High (Solid State)
pyrimidinone

*Note: Specific experimental melting points are often proprietary for this intermediate. The
range is derived from structural analogs (e.g., 6-methyl vs. 6-phenyl substitution effects).[1]

Structural-Thermal Relationships

To understand the thermal behavior of this molecule, one must analyze the competition
between the rigid pyrimidine core and the strained cyclopropyl ring.[1]

The Tautomeric Effect on Melting Point

The "4-ol" designation implies a hydroxyl group, but X-ray crystallography of similar pyrimidines
confirms the proton resides on the N3 nitrogen.[1] This forms a cyclic amide (lactam) structure.

[1]
» Consequence: The lactam motif enables strong intermolecular hydrogen bonding (

) in the crystal lattice.[1]

e Thermal Impact: This H-bond network significantly elevates the melting point compared to
the theoretical "ol" form, which would rely on weaker

interactions.[1]
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Cyclopropyl Ring Strain vs. Thermal Stability
The cyclopropyl group introduces ~27.5 kcal/mol of ring strain.[1] Despite this, the ring is

kinetically stable.[1]

o Degradation Pathway: Thermal ring opening typically requires temperatures exceeding
300°C or the presence of strong Lewis acids.[1]

» Steric Bulk: The cyclopropyl group is orthogonal to the pyrimidine plane to minimize steric
clash with the N1/N3 lone pairs, influencing packing density.[1]

Visualization: Tautomerism & Synthesis

The following diagram illustrates the synthesis pathway and the thermodynamic equilibrium

favoring the keto form.

Crystal Lattice
(H-Bond Network)

(pyrimidin-4(3H)-one)
Dominant Solid State

(pyrimidin-4-ol)
Less Stable Solid

Click to download full resolution via product page

Caption: Synthesis via condensation of amidine and beta-keto ester, leading to the
thermodynamically stable keto tautomer.

Experimental Protocols for Thermal
Characterization

As a Senior Application Scientist, | recommend the following self-validating workflow to
determine the exact melting point and stability limit of your specific lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point (
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) and heat of fusion (

)-[1]

o Sample Prep: Weigh 2—4 mg of dried sample into a Tzero aluminum pan. Crimp with a
pinhole lid (allows gas escape if decomposition occurs).[1]

e Protocol:

o

Equilibrate at 40°C.
o Ramp 10°C/min to 250°C.

o Critical Step: If a sharp endotherm is observed (e.g., ~180°C) followed immediately by an
exotherm, this indicates melting followed by decomposition.[1]

o Cooling Cycle: Cool to 40°C at 10°C/min and reheat. Absence of the melting peak on the
second heat confirms irreversible decomposition or amorphization.[1]

Thermogravimetric Analysis (TGA)

Objective: Differentiate between desolvation (solvent loss) and degradation.[1]
e Protocol: Ramp 10°C/min from Ambient to 400°C under

purge (50 mL/min).

* Interpretation:

o Weight loss < 150°C: Indicates residual solvent (likely Ethanol/Methanol from
recrystallization) or moisture.[1]

o Weight loss > 250°C: Onset of chemical degradation (decarboxylation or ring opening).[1]

o Self-Validation: The TGA onset temperature must be higher than the DSC melting peak. If
TGA shows mass loss during the DSC melting endotherm, the compound is decomposing
as it melts.[1]

Visualization: Thermal Analysis Logic
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Use this decision tree to interpret your thermal data.

Start Thermal Analysis

Run DSC (10°C/min)

Endothermic Peak?

es

Check TGA at Peak Temp

l

Mass Loss > 1%?

Yes (<150°C) [No (Stable Melt) Yes (>200°C)

Result: Solvate/Hydrate
(Desolvation)

Result: True Melting Point Result: Melt w/ Decomposition

Click to download full resolution via product page

Caption: Decision tree for distinguishing true melting events from desolvation or decomposition
using DSC/TGA correlation.

Synthesis & Impurity Profile

The thermal stability of this compound is heavily dependent on purity.[1] The standard
synthesis involves the condensation of cyclopropanecarboxamidine (as HCI salt) with ethyl
benzoylacetate in the presence of a base (Sodium Methoxide/Ethoxide).[1]
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o Common Impurity: Residual Ethyl Benzoylacetate (Boiling point ~265°C).[1] If present, this
oily impurity will act as a plasticizer, artificially depressing the melting point (Melting Point
Depression).[1]

 Purification: Recrystallization from Ethanol/Water is standard.[1] Ensure thorough drying to
remove lattice-bound water, which can look like a "false" melting endotherm near 100°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Frontiers | Identification of 6w-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-
4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase [frontiersin.org]

e 2. CAS#:651043-20-8 | 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one | Chemsrc [chemsrc.com]
e 3. Buy 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol | 2098085-65-3 [smolecule.com]
e 4. Ethyl benzoylacetate | C11H1203 | CID 7170 - PubChem [pubchem.ncbi.nim.nih.gov]

e 5. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]

e 6. lookchem.com [lookchem.com]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.chemsrc.com/en/cas/651043-20-8_857978.html
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.smolecule.com/products/s942258
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoylacetate
https://m.chemicalbook.com/ProductChemicalPropertiesCB2428608_EN.htm
https://www.lookchem.com/404.htm
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.benchchem.com/product/b15167797?utm_src=pdf-custom-synthesis#bc-rfq
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1010547/full
https://www.chemsrc.com/en/cas/651043-20-8_857978.html
https://www.smolecule.com/products/s942258
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoylacetate
https://m.chemicalbook.com/ProductChemicalPropertiesCB2428608_EN.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15167797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Comprehensive Characterization Guide: 2-Cyclopropyl-
6-phenylpyrimidin-4-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15167797/docs#comprehensive-characterization-
guide-2-cyclopropyl-6-phenylpyrimidin-4-ol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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